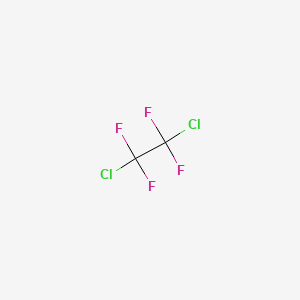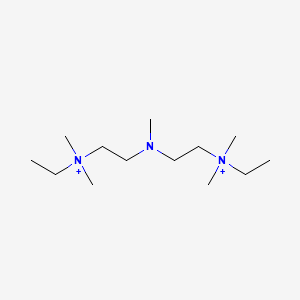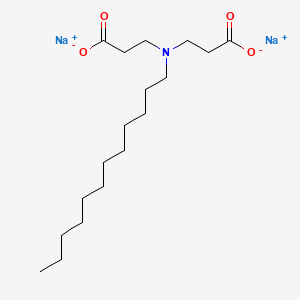
9-Fluoro-11beta-hydroxy-16alpha-methyl-pregn-4-ene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Fluoro-11beta-hydroxy-16alpha-methylpregn-4-ene-3,20-dione is a corticosteroid hormone.
Scientific Research Applications
Metabolic Fate in Laboratory Animals
A study by Gordon and Morrison (1978) explored the metabolic fate of 9-fluoro-11beta,16alpha,17,21-tetrahydroxy-1,4-pregnadiene-3,20-dione cyclic 16,17-acetal with 2(-14)C-acetone, also known as triamcinolone acetonide (TA), in various animals including rabbits, dogs, monkeys, and rats. The study found that the major excretory route was through feces in most species, and the major metabolites of TA were identified, providing insights into the metabolic pathways of this compound.
Structure-Activity Analysis
Justice (1978) conducted a Fujita-Ban structure-activity analysis on steroids, including 9-fluoro-11beta,16alpha-methyl-pregn-4-ene-3,20-dione, to study their biological activity in liver glycogen deposition relative to cortisol. This research contributes to understanding the molecular structure and biological activity correlation of this compound.
Synthesis and Biological Action of Glucocorticoid Alkylating Agents
El Masry et al. (1977) synthesized two alkylating glucocorticoids to test the possibility of alkylating glucocorticoid receptors, one of which is a derivative of 9-fluoro-11beta,16alpha,17alpha,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-[bis(2-chloroethyl)carbamate] 16,17-acetonide (El Masry et al., 1977). This research offers valuable insights into the potential of modifying glucocorticoid receptors for therapeutic purposes.
Intraocular Metabolism in Rabbits
Ichigashira and Yamaga (1978) studied the intraocular metabolism of 3H-dexamethasone in rabbits and identified 3H-9alpha-fluoro-11beta-hydroxy-16alpha-methyl-1,4-androstadiene-3,17-dione as a metabolite. This research is significant for understanding the ocular pharmacokinetics of this class of compounds.
Studies on Sterols and Synthesis
Smit and Bakker (2010) conducted investigations on sterols, including the synthesis and stereochemistry of various derivatives of pregn-4-ene-3,20-dione, providing insights into the molecular structure and synthesis pathways of compounds related to 9-fluoro-11beta-hydroxy-16alpha-methyl-pregn-4-ene-3,20-dione (Smit & Bakker, 2010).
properties
CAS RN |
378-45-0 |
|---|---|
Product Name |
9-Fluoro-11beta-hydroxy-16alpha-methyl-pregn-4-ene-3,20-dione |
Molecular Formula |
C22H31FO3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17S)-17-acetyl-9-fluoro-11-hydroxy-10,13,16-trimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H31FO3/c1-12-9-17-16-6-5-14-10-15(25)7-8-21(14,4)22(16,23)18(26)11-20(17,3)19(12)13(2)24/h10,12,16-19,26H,5-9,11H2,1-4H3/t12-,16+,17+,18+,19-,20+,21+,22+/m1/s1 |
InChI Key |
FCBHFLRFWJSOTB-GAYBOGBZSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)C)C)O)F)C |
SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1C(=O)C)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1C(=O)C)C)O)F)C |
Other CAS RN |
378-45-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




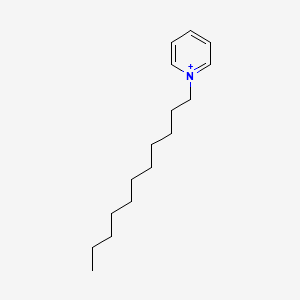
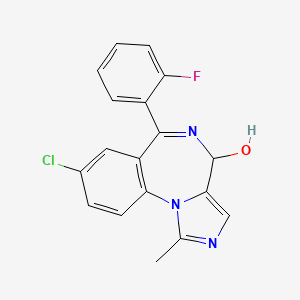


![4-(aminomethyl)-N-[1-(octylamino)-1-oxo-3-[4-(pyridin-4-ylmethoxy)phenyl]propan-2-yl]-1-cyclohexanecarboxamide](/img/structure/B1200809.png)

